(Dimethylamino)acetone
Overview
Description
(Dimethylamino)acetone is a chemical compound that can be involved in various chemical reactions and has been studied in different contexts, including its formation, reactivity, and structural properties. The compound is related to acetone, which is a well-known solvent and the simplest example of a ketone.
Synthesis Analysis
The synthesis of compounds related to (dimethylamino)acetone can be achieved through various methods. For instance, the reaction of dimethyl ether and CO can lead to acetone via coupling carbonylation and ketonization, which involves the formation of a ketene intermediate . Additionally, the transformation of dialkyl acetone-1,3-dicarboxylates via their dimethylaminomethylidene derivatives into various heterocyclic systems indicates the versatility of (dimethylamino)acetone derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of acetone and related compounds like dimethyl sulfoxide has been investigated using Monte Carlo simulations and MM2 calculations, revealing insights into the site-site correlations and degree of structure in the liquid phase . Similarly, neutron diffraction measurements and empirical potential structure refinement (EPSR) modeling have been used to study orientational correlations in liquid acetone, providing a comparative analysis with dimethyl sulfoxide .
Chemical Reactions Analysis
(Dimethylamino)acetone and its derivatives participate in a variety of chemical reactions. For example, the reaction of the CH radical with acetone forms dimethylketene and methacrolein . Carboxylic acids and cyclic 1,3-diketones can add to 2-dimethylamino-3,3-dimethyl-1-azirine, leading to rearranged adducts . Furthermore, the catalysis of ester hydrolysis by N-(2-dimethylaminoethyl)acetohydroxamic acid demonstrates the reactivity of dimethylamino groups in facilitating reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (dimethylamino)acetone derivatives can be inferred from studies on related compounds. For instance, the structure of acetone in the liquid phase suggests strong methyl-oxygen interactions, which are important to the liquid's structure . The kinetics of reactions in aqueous acetone solutions have also been studied, providing insights into the behavior of acetone in mixed solvents .
Scientific Research Applications
1. Organic Chemistry: Synthesis of Heterocycles
- Summary of Application : (Dimethylamino)acetone, also known as N,N-dimethylenamino ketones, has been used as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and fused heterocyclic derivatives . These N,N-dimethyl analogues have proven to be of biological interest and provide an access to new class of biologically active heterocyclic compounds for biomedical applications .
- Results or Outcomes : The outcomes of these experiments have led to the development of a new class of biologically active heterocyclic compounds. These compounds have potential applications in biomedical research .
2. Pharmacology: Chalcones Synthesis
- Summary of Application : (Dimethylamino)acetone is used in the synthesis of chalcones, which are aromatic ketones that form the central core of many important biological compounds . Chalcones are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . They exhibit a wide range of therapeutic activities, such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular activity, and mutagenic properties .
- Methods of Application : The synthesis of chalcones typically involves organic chemistry techniques and procedures. A structural design like 2′-hydroxylation or 2′-, 3′-dihydroxylation, 2,3,4-trihydroxylation and 4-dimethylamino groups in chalcones is more essential and capable of possessing a wide range of pharmacological activities .
- Results or Outcomes : The outcomes of these experiments have led to the development of a new class of biologically active compounds. These compounds have potential applications in biomedical research .
3. Green Chemistry: PolarClean Synthesis
- Summary of Application : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
- Results or Outcomes : The outcomes of these experiments have led to the development of a new class of non-toxic solvents .
4. Antibacterial Activity: Synthesis of Copolymers
- Summary of Application : Random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized at high conversions by photoinitiation . These novel copolymers synthesized exert good antibacterial activity against tested bacteria .
- Results or Outcomes : The outcomes of these experiments have led to the development of a new class of biologically active compounds. These compounds have potential applications in biomedical research .
5. Green Chemistry: Efficient Synthesis
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(dimethylamino)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(7)4-6(2)3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPKIWATTACVJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165386 | |
Record name | 1-(Dimethylamino)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Dimethylamino)acetone | |
CAS RN |
15364-56-4 | |
Record name | (Dimethylamino)acetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15364-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Dimethylamino)acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015364564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Dimethylamino)acetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Dimethylamino)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(dimethylamino)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.